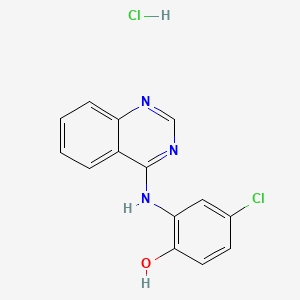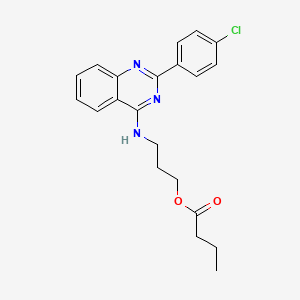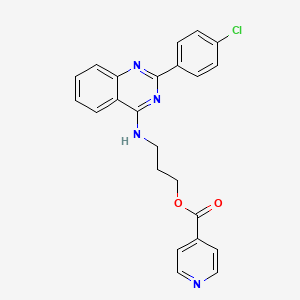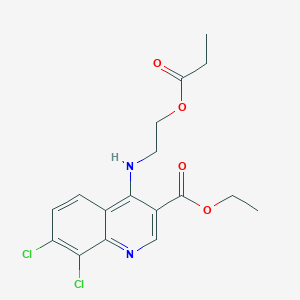![molecular formula C23H24N2O6S B7745681 3,6-DIETHYL 4-{[3-(THIOPHENE-2-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745681.png)
3,6-DIETHYL 4-{[3-(THIOPHENE-2-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound that features a quinoline core substituted with diethyl groups and a thiophene-2-carbonyl-oxypropylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Diethyl Groups: The diethyl groups can be introduced via alkylation reactions using diethyl sulfate or diethyl iodide.
Attachment of the Thiophene-2-Carbonyl-Oxypropylamino Moiety: This step involves the reaction of the quinoline derivative with thiophene-2-carbonyl chloride and 3-aminopropanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,6-Diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline or thiophene derivatives.
Scientific Research Applications
3,6-Diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its fluorescent properties.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3,6-Diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diethyl 4-{[3-(furan-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate
- 3,6-Diethyl 4-{[3-(pyrrole-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate
Uniqueness
3,6-Diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
diethyl 4-[3-(thiophene-2-carbonyloxy)propylamino]quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-3-29-21(26)15-8-9-18-16(13-15)20(17(14-25-18)22(27)30-4-2)24-10-6-11-31-23(28)19-7-5-12-32-19/h5,7-9,12-14H,3-4,6,10-11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRNGKNZHVJPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-1-methoxy-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B7745601.png)


![2-[(6-Bromoquinazolin-4-yl)amino]-4-chlorophenol;hydrochloride](/img/structure/B7745629.png)




![Diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745663.png)
![Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745671.png)
![Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745676.png)
![3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745687.png)
![3,6-DIETHYL 4-{[3-(PYRIDINE-4-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745691.png)

